Antroquinonol Antroquinonol Antroquinonol is an enone that is cyclohex-2-en-1-one substituted by a hydroxy group at position 4, methoxy groups at positions 2 and 3, a methyl group at position 6 and a (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl group at position 5 (the 4R,5R,6R stereoisomer). It is isolated from the solid-state fermented mycelium of the fungus Antrodia camphorata and has been found to exhibit potent cytotoxicity against a number of human cancer cell lines. However, a synthesis-enabled biological re-examination published in 2016, revealed minimal in vitro and in vivo antitumour activity in preclinical models. It has a role as an antineoplastic agent and a fungal metabolite. It is an enone, a secondary alcohol and an enol ether.
Antroquinonol has been used in trials studying the treatment of Hyperlipidemias, Non-small Cell Lung Cancer, and Non-small Cell Lung Cancer Stage IV.
Brand Name: Vulcanchem
CAS No.: 1010081-09-0
VCID: VC0519051
InChI: InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1
SMILES: CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula: C24H38O4
Molecular Weight: 390.6 g/mol

Antroquinonol

CAS No.: 1010081-09-0

Inhibitors

VCID: VC0519051

Molecular Formula: C24H38O4

Molecular Weight: 390.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Antroquinonol - 1010081-09-0

CAS No. 1010081-09-0
Product Name Antroquinonol
Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
IUPAC Name (4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one
Standard InChI InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1
Standard InChIKey LJTSIMVOOOLKOL-FNRDIUJOSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
SMILES CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C
Canonical SMILES CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C
Appearance Solid powder
Description Antroquinonol is an enone that is cyclohex-2-en-1-one substituted by a hydroxy group at position 4, methoxy groups at positions 2 and 3, a methyl group at position 6 and a (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl group at position 5 (the 4R,5R,6R stereoisomer). It is isolated from the solid-state fermented mycelium of the fungus Antrodia camphorata and has been found to exhibit potent cytotoxicity against a number of human cancer cell lines. However, a synthesis-enabled biological re-examination published in 2016, revealed minimal in vitro and in vivo antitumour activity in preclinical models. It has a role as an antineoplastic agent and a fungal metabolite. It is an enone, a secondary alcohol and an enol ether.
Antroquinonol has been used in trials studying the treatment of Hyperlipidemias, Non-small Cell Lung Cancer, and Non-small Cell Lung Cancer Stage IV.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (+)-antroquinonol A
antroquinonol
antroquinonol A
antroquinonol D
Reference 1: Hu YD, Lu RQ, Liao XR, Zhang BB, Xu GR. Stimulating the biosynthesis of antroquinonol by addition of effectors and soybean oil in submerged fermentation of Antrodia camphorata. Biotechnol Appl Biochem. 2016 May;63(3):398-406. doi: 10.1002/bab.1387. PubMed PMID: 25906825.
2: Thiyagarajan V, Tsai MJ, Weng CF. Antroquinonol Targets FAK-Signaling Pathway Suppressed Cell Migration, Invasion, and Tumor Growth of C6 Glioma. PLoS One. 2015 Oct 30;10(10):e0141285. doi: 10.1371/journal.pone.0141285. PubMed PMID: 26517117; PubMed Central PMCID: PMC4627804.
3: Hsu CY, Sulake RS, Huang PK, Shih HY, Sie HW, Lai YK, Chen C, Weng CF. Synthetic (+)-antroquinonol exhibits dual actions against insulin resistance by triggering AMP kinase and inhibiting dipeptidyl peptidase IV activities. Br J Pharmacol. 2015 Jan;172(1):38-49. doi: 10.1111/bph.12828. PubMed PMID: 24977411; PubMed Central PMCID: PMC4280966.
4: Xia Y, Zhou X, Wang G, Zhang B, Xu G, Ai L. Induction of antroquinonol production by addition of hydrogen peroxide in the fermentation of Antrodia camphorata S-29. J Sci Food Agric. 2017 Jan;97(2):595-599. doi: 10.1002/jsfa.7770. PubMed PMID: 27098319.
5: Ho CL, Wang JL, Lee CC, Cheng HY, Wen WC, Cheng HH, Chen MC. Antroquinonol blocks Ras and Rho signaling via the inhibition of protein isoprenyltransferase activity in cancer cells. Biomed Pharmacother. 2014 Oct;68(8):1007-14. doi: 10.1016/j.biopha.2014.09.008. PubMed PMID: 25312820.
6: Wang SC, Lee TH, Hsu CH, Chang YJ, Chang MS, Wang YC, Ho YS, Wen WC, Lin RK. Antroquinonol D, isolated from Antrodia camphorata, with DNA demethylation and anticancer potential. J Agric Food Chem. 2014 Jun 18;62(24):5625-35. doi: 10.1021/jf4056924. PubMed PMID: 24784321.
7: Lee YC, Ho CL, Kao WY, Chen YM. A phase I multicenter study of antroquinonol in patients with metastatic non-small-cell lung cancer who have received at least two prior systemic treatment regimens, including one platinum-based chemotherapy regimen. Mol Clin Oncol. 2015 Nov;3(6):1375-1380. PubMed PMID: 26807250; PubMed Central PMCID: PMC4665158.
8: Chang WH, Chen MC, Cheng IH. Antroquinonol Lowers Brain Amyloid-β Levels and Improves Spatial Learning and Memory in a Transgenic Mouse Model of Alzheimer's Disease. Sci Rep. 2015 Oct 15;5:15067. doi: 10.1038/srep15067. PubMed PMID: 26469245; PubMed Central PMCID: PMC4606808.
9: Yu CC, Chiang PC, Lu PH, Kuo MT, Wen WC, Chen P, Guh JH. Antroquinonol, a natural ubiquinone derivative, induces a cross talk between apoptosis, autophagy and senescence in human pancreatic carcinoma cells. J Nutr Biochem. 2012 Aug;23(8):900-7. doi: 10.1016/j.jnutbio.2011.04.015. PubMed PMID: 21840189.
10: Kumar VB, Yuan TC, Liou JW, Yang CJ, Sung PJ, Weng CF. Antroquinonol inhibits NSCLC proliferation by altering PI3K/mTOR proteins and miRNA expression profiles. Mutat Res. 2011 Feb 10;707(1-2):42-52. doi: 10.1016/j.mrfmmm.2010.12.009. PubMed PMID: 21185843.
11: Kumar KJ, Chu FH, Hsieh HW, Liao JW, Li WH, Lin JC, Shaw JF, Wang SY. Antroquinonol from ethanolic extract of mycelium of Antrodia cinnamomea protects hepatic cells from ethanol-induced oxidative stress through Nrf-2 activation. J Ethnopharmacol. 2011 Jun 14;136(1):168-77. doi: 10.1016/j.jep.2011.04.030. PubMed PMID: 21540101.
12: Lee WT, Lee TH, Cheng CH, Chen KC, Chen YC, Lin CW. Antroquinonol from Antrodia Camphorata suppresses breast tumor migration/invasion through inhibiting ERK-AP-1- and AKT-NF-κB-dependent MMP-9 and epithelial-mesenchymal transition expressions. Food Chem Toxicol. 2015 Apr;78:33-41. doi: 10.1016/j.fct.2015.01.012. PubMed PMID: 25656647.
13: Sulake RS, Chen C. Total synthesis of (+)-antroquinonol and (+)-antroquinonol D. Org Lett. 2015 Mar 6;17(5):1138-41. doi: 10.1021/acs.orglett.5b00046. PubMed PMID: 25679542.
14: Tsai PY, Ka SM, Chang JM, Lai JH, Dai MS, Jheng HL, Kuo MT, Chen P, Chen A. Antroquinonol differentially modulates T cell activity and reduces interleukin-18 production, but enhances Nrf2 activation, in murine accelerated severe lupus nephritis. Arthritis Rheum. 2012 Jan;64(1):232-42. doi: 10.1002/art.33328. PubMed PMID: 21905011.
15: Chiang PC, Lin SC, Pan SL, Kuo CH, Tsai IL, Kuo MT, Wen WC, Chen P, Guh JH. Antroquinonol displays anticancer potential against human hepatocellular carcinoma cells: a crucial role of AMPK and mTOR pathways. Biochem Pharmacol. 2010 Jan 15;79(2):162-71. doi: 10.1016/j.bcp.2009.08.022. PubMed PMID: 19723512.
16: Sulake RS, Lin HH, Hsu CY, Weng CF, Chen C. Synthesis of (+)-Antroquinonol: An Antihyperglycemic Agent. J Org Chem. 2015 Jun 19;80(12):6044-51. doi: 10.1021/acs.joc.5b00345. PubMed PMID: 26039178.
17: Yang SM, Ka SM, Hua KF, Wu TH, Chuang YP, Lin YW, Yang FL, Wu SH, Yang SS, Lin SH, Chang JM, Chen A. Antroquinonol mitigates an accelerated and progressive IgA nephropathy model in mice by activating the Nrf2 pathway and inhibiting T cells and NLRP3 inflammasome. Free Radic Biol Med. 2013 Aug;61:285-97. doi: 10.1016/j.freeradbiomed.2013.03.024. PubMed PMID: 23567192.
18: Hsu CS, Chou HH, Fang JM. A short synthesis of (±)-antroquinonol in an unusual scaffold of 4-hydroxy-2-cyclohexenone. Org Biomol Chem. 2015 May 21;13(19):5510-9. doi: 10.1039/c5ob00411j. PubMed PMID: 25875221.
19: Chen CK, Kang JJ, Wen WC, Chiang HF, Lee SS. Metabolites of antroquinonol found in rat urine following oral administration. J Nat Prod. 2014 Apr 25;77(4):1061-4. doi: 10.1021/np400670a. PubMed PMID: 24593224.
20: Sulake RS, Jiang YF, Lin HH, Chen C. Total synthesis of (±)-antroquinonol d. J Org Chem. 2014 Nov 21;79(22):10820-8. doi: 10.1021/jo501735z. PubMed PMID: 25375772.
PubChem Compound 24875259
Last Modified Nov 11 2021
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